molecular formula C21H23FN2O3S B2778808 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide CAS No. 1005299-89-7

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide

Cat. No.: B2778808
CAS No.: 1005299-89-7
M. Wt: 402.48
InChI Key: VPLCTSJUZHBJNE-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H23FN2O3S and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

  • Overview : This study focused on the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including compounds similar to N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide. It utilized environmentally benign byproducts and sodium sulfinates as sulfide sources (Xia et al., 2016).

In Vitro Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

  • Overview : This research investigated the metabolism of synthetic cannabinoid receptor agonists with sulfamoyl benzoate or sulfamoyl benzamide core structures, similar to the subject compound. It aimed to identify metabolites for toxicological screenings (Richter et al., 2022).

Synthesis of Antitumor 4-[1-(Arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones

  • Overview : This study involved synthesizing compounds with arylsulfonyl moieties, which showed selective inhibition of cancer cell lines. It highlights the potential antitumor applications of compounds related to the subject chemical (McCarroll et al., 2007).

Antibacterial 8-chloroquinolone with a Distorted Orientation

  • Overview : The study designed novel N-1 substituents of naphthyridones and quinolones, leading to compounds with potent antibacterial activities. This indicates the potential use of similar compounds in antibacterial applications (Kuramoto et al., 2003).

Azoimine Quinoline Derivatives: Biological Activities Evaluation

  • Overview : This research synthesized and evaluated azoimine quinoline derivatives, including compounds with structures akin to the subject chemical, for antioxidant, anti-inflammatory, and antimicrobial activities (Douadi et al., 2020).

Theoretical Investigation of Antimalarial Sulfonamides as COVID-19 Drugs

  • Overview : This study involved antimalarial sulfonamides, suggesting their potential utility in COVID-19 treatment, which may extend to compounds like N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide (Fahim & Ismael, 2021).

Synthesis and Evaluation of 2,3-Diarylpyrazines and Quinoxalines as COX-2 Inhibitors

  • Overview : This research synthesized compounds with sulfamoyl/ methylsulfonyl-phenyl pharmacophores for COX-2 inhibitory activity, relevant to the subject compound's potential in anti-inflammatory applications (Singh et al., 2004).

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c22-17-8-11-19(12-9-17)28(26,27)24-13-3-6-15-7-10-18(14-20(15)24)23-21(25)16-4-1-2-5-16/h7-12,14,16H,1-6,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLCTSJUZHBJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.